molecular formula C10H11N3O3S B2968177 2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1396848-80-8

2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2968177
CAS No.: 1396848-80-8
M. Wt: 253.28
InChI Key: XYMUJRLBPDEBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to anti-inflammatory or anticancer effects by disrupting specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline
  • N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-6-3-7(17-5-6)9-12-13-10(16-9)11-8(14)4-15-2/h3,5H,4H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUJRLBPDEBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.